5-Carbamoyl-2-hydroxybenzoic acid
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Overview
Description
5-Carbamoyl-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a prominent type of phenolic acid. Hydroxybenzoic acids are known for their biochemical and antioxidant capabilities and are found in various plants, including spices, vegetables, fruits, and grains . These compounds are significant due to their health benefits, such as anti-inflammatory, antioxidant, and antimicrobial properties .
Preparation Methods
The synthesis of 5-Carbamoyl-2-hydroxybenzoic acid involves several steps. One common method is the hydrolysis of phenylboronic pinacol esters under specific conditions . The reaction conditions, such as pH and temperature, play a crucial role in the hydrolysis process. Industrial production methods often involve the use of advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
5-Carbamoyl-2-hydroxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various derivatives of hydroxybenzoic acid .
Scientific Research Applications
5-Carbamoyl-2-hydroxybenzoic acid has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules . In biology, it is studied for its potential antioxidant and antimicrobial properties . In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities . Additionally, it has applications in the food and cosmetic industries due to its beneficial properties .
Mechanism of Action
The mechanism of action of 5-Carbamoyl-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress and inflammation pathways . The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
5-Carbamoyl-2-hydroxybenzoic acid is similar to other hydroxybenzoic acids, such as salicylic acid, p-hydroxybenzoic acid, and protocatechuic acid . it is unique due to its specific functional groups, which confer distinct chemical and biological properties . For instance, salicylic acid is well-known for its use in acne treatment, while p-hydroxybenzoic acid is used as a preservative . The unique structure of this compound makes it a valuable compound for various applications.
Properties
CAS No. |
101421-78-7 |
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Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
5-carbamoyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c9-7(11)4-1-2-6(10)5(3-4)8(12)13/h1-3,10H,(H2,9,11)(H,12,13) |
InChI Key |
FWBUQAPVUDJNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)O)O |
Origin of Product |
United States |
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